Cas no 2171779-64-7 (1-{2-amino-7-oxabicyclo2.2.1heptan-2-yl}cyclobutan-1-ol)

1-{2-Amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol is a bicyclic compound featuring a fused oxabicyclo[2.2.1]heptane and cyclobutanol scaffold with an amino functional group. Its unique structure imparts rigidity and stereochemical complexity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of both amino and hydroxyl groups enhances its versatility for further derivatization, enabling applications in the development of biologically active molecules. The oxabicyclo[2.2.1]heptane core contributes to conformational restraint, which can improve binding affinity and selectivity in drug design. This compound is particularly useful for exploring structure-activity relationships in pharmaceutical research.
1-{2-amino-7-oxabicyclo2.2.1heptan-2-yl}cyclobutan-1-ol structure
2171779-64-7 structure
Product name:1-{2-amino-7-oxabicyclo2.2.1heptan-2-yl}cyclobutan-1-ol
CAS No:2171779-64-7
MF:C10H17NO2
Molecular Weight:183.24748301506
CID:6186218
PubChem ID:165591759

1-{2-amino-7-oxabicyclo2.2.1heptan-2-yl}cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-{2-amino-7-oxabicyclo2.2.1heptan-2-yl}cyclobutan-1-ol
    • 1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
    • 2171779-64-7
    • EN300-1647166
    • インチ: 1S/C10H17NO2/c11-10(9(12)4-1-5-9)6-7-2-3-8(10)13-7/h7-8,12H,1-6,11H2
    • InChIKey: BKBKIOADYCFTKL-UHFFFAOYSA-N
    • SMILES: O1C2CCC1C(C2)(C1(CCC1)O)N

計算された属性

  • 精确分子量: 183.125928785g/mol
  • 同位素质量: 183.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • XLogP3: -0.2

1-{2-amino-7-oxabicyclo2.2.1heptan-2-yl}cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1647166-2.5g
1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
2171779-64-7
2.5g
$2940.0 2023-06-04
Enamine
EN300-1647166-0.25g
1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
2171779-64-7
0.25g
$1381.0 2023-06-04
Enamine
EN300-1647166-0.5g
1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
2171779-64-7
0.5g
$1440.0 2023-06-04
Enamine
EN300-1647166-1.0g
1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
2171779-64-7
1g
$1500.0 2023-06-04
Enamine
EN300-1647166-5000mg
1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
2171779-64-7
5000mg
$4349.0 2023-09-21
Enamine
EN300-1647166-0.05g
1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
2171779-64-7
0.05g
$1261.0 2023-06-04
Enamine
EN300-1647166-0.1g
1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
2171779-64-7
0.1g
$1320.0 2023-06-04
Enamine
EN300-1647166-5.0g
1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
2171779-64-7
5g
$4349.0 2023-06-04
Enamine
EN300-1647166-50mg
1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
2171779-64-7
50mg
$1261.0 2023-09-21
Enamine
EN300-1647166-100mg
1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol
2171779-64-7
100mg
$1320.0 2023-09-21

1-{2-amino-7-oxabicyclo2.2.1heptan-2-yl}cyclobutan-1-ol 関連文献

1-{2-amino-7-oxabicyclo2.2.1heptan-2-yl}cyclobutan-1-olに関する追加情報

Compound CAS No. 2171779-64-7: 1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol

The compound with CAS No. 2171779-64-7, commonly referred to as 1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of bicyclic compounds, which are known for their rigid and stable frameworks, making them valuable in various chemical and pharmaceutical applications.

Bicyclo[2.2.1]heptane is a well-known bicyclic structure that forms the core of this compound. The presence of the amino group (-NH₂) at the 2-position of the bicyclo structure introduces significant functional diversity, enabling this compound to participate in a wide range of chemical reactions. Additionally, the cyclobutanol moiety attached to the bicyclo system further enhances its reactivity and utility in synthetic chemistry.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique structure allows for precise molecular interactions, making it a promising candidate for targeting specific biological pathways. Researchers have explored its role in inhibiting enzymes involved in metabolic disorders, showcasing its potential as a lead compound for therapeutic interventions.

The synthesis of 1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan-1-ol involves a multi-step process that combines principles of organic synthesis and stereochemistry. The key steps include the formation of the bicyclic framework through ring-closing reactions and subsequent functionalization to introduce the amino and hydroxyl groups. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the reaction conditions, ensuring high yields and purity.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethanol makes it suitable for various laboratory applications, including chromatography and spectroscopy.

One of the most intriguing aspects of this compound is its ability to act as a chiral auxiliary in asymmetric synthesis. The rigid bicyclic structure provides an excellent platform for controlling stereochemistry during reactions, which is crucial in the synthesis of enantiomerically pure compounds. This property has been leveraged in recent studies to develop novel methodologies for constructing complex natural product analogs.

Furthermore, the presence of both amino and hydroxyl groups in close proximity within the molecule enables it to form hydrogen bonds, which are essential for its interactions with biological targets. This feature has been exploited in medicinal chemistry to design molecules with enhanced bioavailability and selectivity.

Recent advancements in computational chemistry have also provided deeper insights into the electronic properties of this compound. Quantum mechanical calculations reveal that the amino group significantly alters the electron distribution within the molecule, enhancing its nucleophilic character and reactivity towards electrophilic species.

In conclusion, CAS No. 2171779-64-7, or 1-{2-amino-7-oxabicyclo[2.2.1]heptan-2-yl}cyclobutan

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